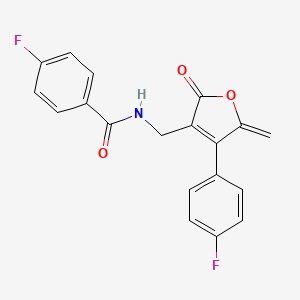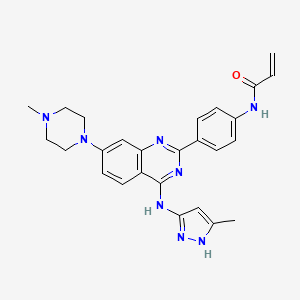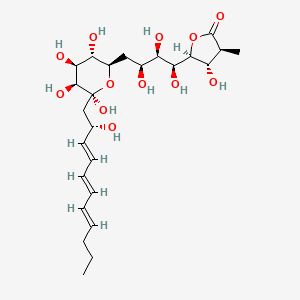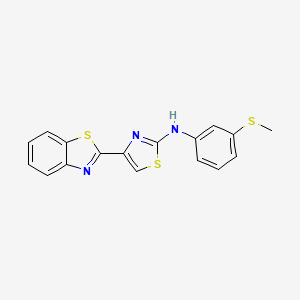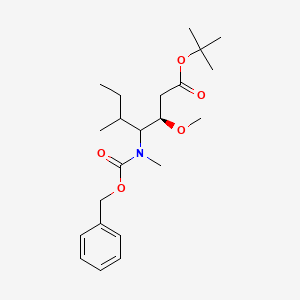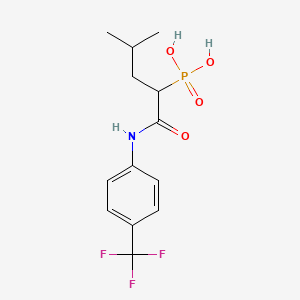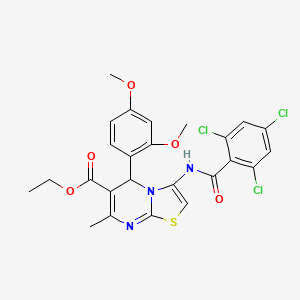
Topoisomerase II inhibitor 17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II inhibitor 17 is a compound known for its ability to inhibit the activity of the enzyme topoisomerase II. This enzyme plays a crucial role in DNA replication, transcription, and repair by altering the topological states of DNA. Inhibitors of topoisomerase II are of significant interest in the field of cancer research due to their potential to disrupt the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitor 17 involves multiple steps, including the formation of a sesquiterpene o-quinone structure. The synthetic route typically begins with the extraction of phytoalexins from Helicteres Angustifolia L., followed by a series of chemical reactions to form the desired inhibitor . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II inhibitor 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions can introduce different functional groups to enhance its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of inhibitory activity against the enzyme .
Scientific Research Applications
Topoisomerase II inhibitor 17 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methods.
Biology: Employed in studies to understand the role of topoisomerase II in cellular processes.
Mechanism of Action
Topoisomerase II inhibitor 17 exerts its effects by binding to the topoisomerase II enzyme and preventing it from altering the topological states of DNA. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the DNA binding domain of the enzyme, and the pathways involved are related to DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Etoposide: Another topoisomerase II inhibitor used in cancer therapy.
Teniposide: Similar to etoposide but with different pharmacokinetic properties.
Doxorubicin: A widely used anticancer drug that also targets topoisomerase II.
Uniqueness
Topoisomerase II inhibitor 17 is unique due to its specific sesquiterpene o-quinone structure, which provides a distinct mechanism of action compared to other inhibitors. Its derivatives have shown strong inhibitory activity, making it a promising candidate for further development .
Properties
Molecular Formula |
C25H22Cl3N3O5S |
|---|---|
Molecular Weight |
582.9 g/mol |
IUPAC Name |
ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-[(2,4,6-trichlorobenzoyl)amino]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22Cl3N3O5S/c1-5-36-24(33)20-12(2)29-25-31(22(20)15-7-6-14(34-3)10-18(15)35-4)19(11-37-25)30-23(32)21-16(27)8-13(26)9-17(21)28/h6-11,22H,5H2,1-4H3,(H,30,32) |
InChI Key |
CKQJDAISSDNCAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=CS2)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)

